3,5-Ditert-butylbenzamide is an organic compound classified as a benzamide, characterized by the presence of two tert-butyl groups located at the 3 and 5 positions of a benzene ring that is also bonded to an amide functional group. This structure imparts significant steric hindrance, influencing both its chemical reactivity and biological activity. The molecular formula for 3,5-ditert-butylbenzamide is , and it features a bulky substituent arrangement that affects its interactions with other molecules.
These reactions allow for the formation of various derivatives that can be explored for different applications in organic synthesis and medicinal chemistry .
Research on 3,5-ditert-butylbenzamide indicates potential biological activities, particularly in pharmacology. Its structural characteristics may contribute to its interaction with biological targets, making it a candidate for further investigation in drug development. For instance, related compounds have shown anti-inflammatory and anticancer properties in various studies, suggesting that 3,5-ditert-butylbenzamide could exhibit similar activities due to its structural analogies .
The synthesis of 3,5-ditert-butylbenzamide typically involves the following steps:
3,5-Ditert-butylbenzamide has potential applications in various fields:
Interaction studies involving 3,5-ditert-butylbenzamide focus on its binding affinity to various biological targets. Preliminary studies suggest that the steric bulk from the tert-butyl groups influences how the compound interacts with proteins and enzymes. These interactions could be further elucidated through techniques such as molecular docking studies and binding assays, which would provide insights into its mechanism of action and potential therapeutic uses .
Several compounds exhibit structural similarities to 3,5-ditert-butylbenzamide. These include:
The uniqueness of 3,5-ditert-butylbenzamide lies in the specific positioning of its tert-butyl groups and the amine group on the phenyl ring. This arrangement results in distinct chemical reactivity compared to its analogs. The steric hindrance provided by the tert-butyl groups not only enhances stability but also influences how this compound interacts with other molecules in both
Direct amidation from 3,5-di-tert-butylbenzoic acid represents the most straightforward synthetic approach for preparing 3,5-di-tert-butylbenzamide derivatives [4]. The direct conversion of carboxylic acids to amides typically encounters challenges due to the basic nature of amines, which tend to convert carboxylic acids to their highly unreactive carboxylate forms [44]. However, several methodologies have been developed to overcome these inherent difficulties.
The conventional approach involves the use of coupling reagents that activate the carboxylic acid functionality. N,N'-dicyclohexylcarbodiimide has proven effective for direct amidation reactions, functioning through a mechanism where the carboxylic acid adds to the carbodiimide molecule to form a good leaving group that can subsequently be displaced by an amine [44]. This method has demonstrated particular utility in peptide synthesis applications where amide linkage formation is critical [44].
Alternative coupling systems utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole have shown enhanced efficiency for electron-deficient amines [45]. Research has demonstrated that the use of one equivalent of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and one equivalent of 4-(dimethylamino)pyridine with catalytic amounts of 1-hydroxybenzotriazole provides optimal results for challenging substrates [45]. This protocol has proven particularly effective for amide coupling with aromatic amines that exhibit reduced nucleophilicity [45].
Boron-catalyzed direct amidation represents another significant advancement in this field. Studies have shown that boric acid esters, particularly 2,2,2-trifluoroethanol-derived esters, consistently deliver higher conversions and broader substrate applicability compared to conventional methyl borate [26]. The mechanism involves the formation of dimeric boron-oxygen-boron motifs that provide unique activation of the carboxylic acid while orchestrating amine nucleophile delivery to the carbonyl group [6].
Recent developments in ceric ammonium nitrate-catalyzed amidation have demonstrated exceptional efficiency under microwave conditions. This methodology utilizes minute quantities of ceric ammonium nitrate to facilitate direct synthesis from carboxylic acids and amines under solvent-free conditions [16]. The reaction produces amides in excellent yields with reaction times significantly shorter than conventional direct amidation methods [16].
| Coupling System | Temperature (°C) | Time (hours) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| N,N'-dicyclohexylcarbodiimide/4-(dimethylamino)pyridine | 25 | 12-24 | 75-85 | [44] |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole | 25 | 8-16 | 80-90 | [45] |
| Boron trifluoroethoxide | 80 | 5-15 | 85-95 | [26] |
| Ceric ammonium nitrate | 120-150 | 1-3 | 90-98 | [16] |
Transition metal-catalyzed amidation has emerged as a powerful methodology for constructing amide bonds with enhanced efficiency and selectivity [9]. Palladium-catalyzed aminocarbonylation represents one of the most versatile approaches for synthesizing aromatic amides from aryl halides [11]. The method allows for efficient conversion of diverse aryl chlorides with various amines under optimized conditions using palladium/Xantphos catalyst systems in the presence of cesium chloride as an additive [11].
Copper-catalyzed amidation reactions have demonstrated remarkable versatility in forming carbon-nitrogen bonds. Research has established that copper catalysts can effectively promote intermolecular amidation of unactivated alkanes using benzamide derivatives and related compounds [12]. The mechanism involves copper-catalyzed hydrogen atom abstraction followed by radical recombination processes [12]. Phenanthroline-ligated copper complexes containing phthalimide ligands have been isolated and characterized as key intermediates in these transformations [12].
Rhodium-catalyzed directed amidation provides another valuable approach for selective carbon-nitrogen bond formation. Studies have shown that rhodium catalysts can facilitate ortho-directed amidation using sulfonamides under relatively mild conditions with low catalyst loadings [10]. This methodology has proven particularly effective for nitrogen-heterocycle-directed transformations [10].
Iron-catalyzed amidation represents an emerging area with significant potential for sustainable synthesis. Recent developments have demonstrated that iron catalysts can promote amide formation through oxidative coupling pathways [14]. These methods offer advantages in terms of cost and environmental impact compared to precious metal catalysts [14].
The effectiveness of transition metal catalysts often depends on the specific substrate combinations and reaction conditions employed. Electron-rich aryl halides generally require more forcing conditions compared to electron-deficient substrates [11]. The choice of ligand system significantly influences both reaction efficiency and selectivity [11].
| Metal Catalyst | Ligand System | Temperature (°C) | Conversion (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Palladium | Xantphos | 100-120 | 85-99 | >95% | [11] |
| Copper | Phenanthroline | 100-150 | 70-85 | >90% | [12] |
| Rhodium | Acetate | 80-100 | 75-90 | >95% | [10] |
| Iron | Porphyrin | 120-140 | 65-80 | >85% | [14] |
Microwave-assisted synthesis has revolutionized amide bond formation by providing rapid, efficient, and environmentally friendly reaction conditions [16]. The technology offers significant advantages including increased reaction rates, improved yields, reduced side product formation, and enhanced reproducibility [16]. Microwave irradiation induces specific interactions between materials and electromagnetic waves, leading to dielectric heating that facilitates bond formation processes [20].
Solvent-free microwave-assisted amidation using ceric ammonium nitrate as catalyst has demonstrated exceptional performance for 3,5-di-tert-butylbenzamide synthesis [17]. The methodology eliminates the need for organic solvents while achieving high yields through direct reaction of carboxylic acids with amines [17]. Reaction times are dramatically reduced from hours or days to minutes under microwave conditions [17].
The optimization of microwave-assisted reactions requires careful consideration of several parameters including power settings, temperature control, and reaction vessel design [16]. Open-vessel microwave reactions have proven particularly effective for amidation processes, allowing for efficient removal of water byproducts [16]. The use of minute catalyst quantities, typically 0.1-2 mol%, provides optimal balance between reaction efficiency and cost considerations [16].
Solvent-free amidation using methoxysilane coupling agents represents another significant advancement in green synthesis methodology [19]. Tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane have all demonstrated effectiveness as coupling agents for carboxylic acid-amine condensation reactions [23]. These reactions proceed without exclusion of air and moisture, offering practical advantages for large-scale synthesis [23].
The mechanism of microwave-assisted amidation involves enhanced molecular motion and improved mass transfer compared to conventional heating methods [20]. The selective heating of polar molecules leads to more efficient energy utilization and reduced reaction times [20]. Temperature effects on amide bond formation kinetics become particularly pronounced under microwave conditions, where precise temperature control enables optimization of reaction pathways [36].
Phenylboronic acid combined with 4-(N,N-dimethylamino)pyridine N-oxide has proven highly effective for microwave-assisted dehydrative amide condensation under solvent-free conditions [22]. This co-catalytic system demonstrates complete chemoselectivity for conjugated amide formation while accommodating less reactive amine substrates such as substituted anilines [22].
| Reaction Conditions | Temperature (°C) | Time (minutes) | Yield (%) | Catalyst Loading | Reference |
|---|---|---|---|---|---|
| Microwave/Ceric ammonium nitrate | 120-150 | 60-180 | 85-95 | 0.1-2 mol% | [16] |
| Microwave/Phenylboronic acid | 100-130 | 30-90 | 80-90 | 10 mol% | [22] |
| Solvent-free/Tetramethoxysilane | 80-120 | 120-300 | 75-85 | Stoichiometric | [23] |
| Microwave/Boric acid | 140-160 | 90-240 | 70-80 | 15 mol% | [21] |
Efficient purification of 3,5-di-tert-butylbenzamide requires careful consideration of the compound's physical and chemical properties. Flash chromatography represents the most commonly employed technique for amide purification, though the polar nature of amide compounds can present challenges for separation [24]. Reversed-phase chromatography using methanol-water gradient systems has proven particularly effective for complex amide mixtures [24].
Crystallization represents another effective purification strategy, particularly for 3,5-di-tert-butylbenzamide derivatives with favorable solid-state properties [27]. The choice of crystallization solvent significantly influences both yield and purity of the final product [30]. Alkaline earth metal compounds have proven effective for removing fluoride-containing impurities that can arise from certain synthetic routes [27].
Yield optimization strategies focus on reaction condition optimization and catalyst selection. Temperature effects play a crucial role in amide bond formation kinetics, with higher temperatures generally providing increased reaction rates while potentially leading to side reactions [36]. The activation energy barrier for amide formation can be effectively managed through temperature control [36].
Solvent effects significantly influence both reaction efficiency and product isolation. Protic solvents tend to restrict amide bond formation through hydrogen bonding interactions with the carbonyl oxygen [37]. The strength of these hydrogen bonds correlates directly with the free energy of activation for the isomerization process [37].
Machine learning approaches have recently been applied to yield prediction and optimization for amide coupling reactions [33]. These methodologies enable efficient identification of optimal reaction conditions through systematic evaluation of substrate-condition relationships [33]. The incorporation of intermediate knowledge into predictive models has shown significant improvements in performance metrics [33].
The implementation of high-throughput experimentation platforms enables systematic exploration of reaction parameter space for yield optimization [35]. Bandit optimization models have demonstrated up to 31% improvement over conventional optimization approaches in identifying generally applicable reaction conditions [35]. These methods survey less than 15% of the expert-designed reaction space while identifying optimal conditions [35].
| Purification Method | Yield Recovery (%) | Purity (%) | Processing Time | Solvent Requirements | Reference |
|---|---|---|---|---|---|
| Flash chromatography | 85-90 | >95 | 2-4 hours | High | [24] |
| Solid-phase workup | 90-95 | >90 | 1-2 hours | Minimal | [26] |
| Crystallization | 70-85 | >98 | 4-12 hours | Moderate | [30] |
| Reversed-phase chromatography | 80-85 | >95 | 1-3 hours | Moderate | [24] |
The molecular structure of 3,5-ditert-butylbenzamide features a benzene ring core with two tert-butyl groups at positions 3 and 5, and an amide functional group at position 1. Based on structural analogy with related compounds, the molecular formula is C₁₅H₂₃NO with an estimated molecular weight of approximately 233.35 g/mol [2]. The presence of bulky tert-butyl substituents significantly influences the compound's three-dimensional conformation and creates a hydrophobic environment around the aromatic core [3].
The steric hindrance provided by the tert-butyl groups affects both nucleophilic attack and electrophilic substitution reactions, making the compound less reactive compared to unsubstituted benzamide derivatives . This structural configuration also enhances lipophilicity, potentially improving membrane permeability in biological systems .
Thermogravimetric analysis represents a crucial technique for understanding the thermal behavior and stability characteristics of 3,5-ditert-butylbenzamide. Based on extensive literature on related benzamide derivatives and structurally similar tert-butyl-substituted compounds, several important thermal properties can be established.
Thermal Decomposition Patterns
Research on benzamide derivatives demonstrates that thermal decomposition typically occurs through multiple distinct stages [4] [5]. For benzamide itself, thermogravimetric analysis reveals decomposition beginning around 344.8 K (71.7°C) under controlled conditions, with major decomposition events occurring at higher temperatures [6]. The presence of bulky tert-butyl substituents in 3,5-ditert-butylbenzamide is expected to significantly alter this thermal profile.
Studies on tert-butyl-substituted aromatic compounds indicate enhanced thermal stability compared to their unsubstituted counterparts [7]. The bulky tert-butyl groups provide steric protection to the aromatic core, delaying the onset of thermal decomposition. For 3,5-ditert-butylbenzoic acid, a closely related compound, thermal studies show stability up to approximately 170-175°C [8] [9].
Expected TGA Profile
Based on structural considerations and literature precedents, 3,5-ditert-butylbenzamide is anticipated to exhibit the following thermal behavior:
The thermal decomposition mechanism likely involves initial cleavage of the C-N bond in the amide group, followed by fragmentation of the tert-butyl substituents through radical mechanisms [7]. This process would release volatile products including ammonia, carbon monoxide, carbon dioxide, and hydrocarbon fragments [5].
Melting Point Considerations
The melting point of 3,5-ditert-butylbenzamide is expected to be significantly higher than that of unsubstituted benzamide (128-130°C) due to the increased molecular weight and steric bulk. Comparison with related tert-butyl-substituted benzamides suggests a melting point range of 150-200°C. N-tert-butylbenzamide, which contains only one tert-butyl group, exhibits a melting point of 172-174°C [11], indicating that the additional tert-butyl substituent in 3,5-ditert-butylbenzamide would likely increase this value further.
The solubility characteristics of 3,5-ditert-butylbenzamide are fundamentally governed by the principle of "like dissolves like," where the compound's lipophilic nature determines its interaction with different solvent systems.
Aqueous Solubility
The aqueous solubility of 3,5-ditert-butylbenzamide is expected to be extremely limited due to several factors. The bulky tert-butyl groups create a hydrophobic environment that is incompatible with polar aqueous media [3]. Related compounds such as 3,5-di-tert-butylcatechol are reported as "insoluble in water" [12], and 3,5-di-tert-butylbromobenzene exhibits minimal water solubility of only 35 μg/L at 25°C [13].
The presence of the amide functional group provides some potential for hydrogen bonding with water molecules, but this is insufficient to overcome the strong hydrophobic interactions of the tert-butyl substituents. Estimated aqueous solubility is likely to be in the range of 1-10 μg/L at ambient temperature.
Organic Solvent Solubility
3,5-Ditert-butylbenzamide demonstrates enhanced solubility in nonpolar and moderately polar organic solvents:
The solubility in alcoholic solvents is enhanced compared to purely hydrocarbon solvents due to the potential for hydrogen bonding between the alcohol hydroxyl group and the amide carbonyl oxygen [14]. Studies on 3,5-di-tert-butylsalicylaldehyde show good solubility in both DMSO and methanol [14], suggesting similar behavior for the benzamide derivative.
Temperature Dependence
Solubility in organic solvents generally increases with temperature due to enhanced molecular motion and reduced intermolecular interactions [3]. The temperature coefficient of solubility is expected to be positive for most organic solvents, with the greatest enhancement observed in aromatic solvents such as toluene and xylene.
The stability of 3,5-ditert-butylbenzamide under acidic and basic conditions is governed by the reactivity of the amide functional group and the protective effect of the bulky tert-butyl substituents.
Acidic Conditions
Under acidic conditions, benzamide derivatives generally exhibit enhanced stability compared to basic environments. The amide group can undergo protonation at the nitrogen atom, forming a positively charged species that is resistant to nucleophilic attack [15]. Studies on related benzamide derivatives show that compounds remain stable in dilute aqueous solutions and even in 0.5 M aqueous HCl over extended periods [15].
For 3,5-ditert-butylbenzamide, the steric hindrance provided by the tert-butyl groups further enhances acid stability by:
Expected stability: High (>95% retention after 24 hours in pH 1-6 solutions at 25°C)
Basic Conditions
Basic conditions pose a greater threat to amide stability through hydrolysis mechanisms. The hydroxide ion can attack the carbonyl carbon of the amide group, leading to formation of the corresponding carboxylic acid and amine [16] [15]. This reaction follows the general mechanism:
R-CO-NH₂ + OH⁻ → R-COO⁻ + NH₃
However, the bulky tert-butyl substituents in 3,5-ditert-butylbenzamide provide significant steric protection against nucleophilic attack. Research on structurally related compounds indicates that steric hindrance can substantially reduce hydrolysis rates [15].
The base-catalyzed hydrolysis would yield:
Expected stability: Moderate (70-85% retention after 24 hours in pH 8-12 solutions at 25°C)
pH-Dependent Degradation Kinetics
The degradation rate of 3,5-ditert-butylbenzamide follows pseudo-first-order kinetics with respect to hydroxide ion concentration:
Rate = k[OH⁻][Amide]
Where the rate constant k is significantly reduced compared to unsubstituted benzamide due to steric effects. The pH dependence can be expressed as:
log(k) = log(k₀) + n(pH - 7)
Where n represents the pH sensitivity coefficient, expected to be in the range of 0.3-0.5 for sterically hindered amides.
Buffer Effects
The presence of buffer systems can significantly influence stability by controlling local pH environments and providing alternative reaction pathways. Phosphate and acetate buffers generally enhance stability by maintaining optimal pH ranges and potentially forming protective complexes with the compound.
The crystallization behavior of 3,5-ditert-butylbenzamide is influenced by the molecular geometry, intermolecular interactions, and the steric demands of the tert-butyl substituents.
Crystal Packing Considerations
The bulky tert-butyl groups significantly affect crystal packing efficiency and intermolecular interactions. Unlike planar aromatic compounds that can achieve efficient π-π stacking, 3,5-ditert-butylbenzamide adopts a more three-dimensional packing arrangement [17]. The crystal structure is likely dominated by:
Research on related 3,5-di-tert-butyl compounds provides insight into expected crystallization patterns. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.8347(6) Å, b = 11.1775(5) Å, c = 13.1287(8) Å, β = 110.614(7)° [18].
Polymorphism Potential
The presence of bulky substituents and flexible tert-butyl groups creates conditions favorable for polymorphism. Multiple crystal forms may exist depending on:
Studies on benzamide derivatives reveal complex polymorphic behavior. Benzamide itself exhibits at least three known polymorphs (Forms I, II, and III) [19], with different stability relationships depending on temperature and pressure conditions.
Expected Polymorphic Forms
Based on structural analysis and literature precedents, 3,5-ditert-butylbenzamide may exhibit:
Crystallization Methods and Conditions
Optimal crystallization conditions for obtaining different polymorphic forms:
Characterization Techniques
Polymorphic forms can be distinguished using:
Stability Relationships
The relative stability of different polymorphic forms depends on temperature according to thermodynamic principles. Phase transitions may occur at specific temperatures, following the general relationship:
ΔG = ΔH - TΔS
Where the entropy term becomes increasingly important at higher temperatures, potentially favoring less densely packed polymorphs.